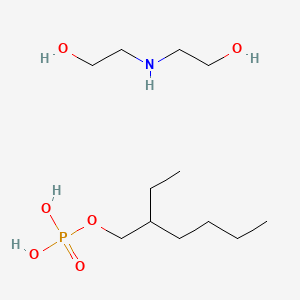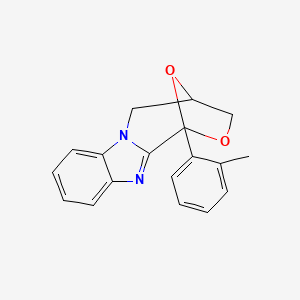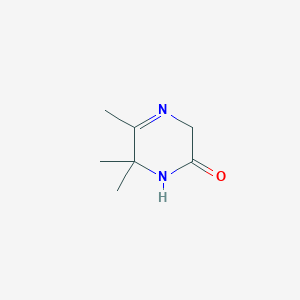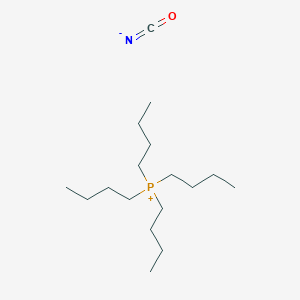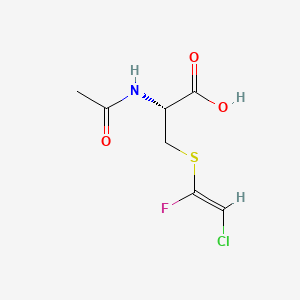![molecular formula C12H13N3 B14444820 1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole CAS No. 76920-73-5](/img/structure/B14444820.png)
1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 1,2-diketones with urotropine in the presence of ammonium acetate . This reaction can be facilitated by microwave-assisted techniques to enhance efficiency and yield . Another approach involves the use of NHC-copper-catalyzed isocyanide insertion into alcohols, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as solvent-free, one-pot synthesis techniques. These methods offer advantages in terms of yield, simplicity, and environmental impact. For instance, a one-pot synthesis involving 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions has been reported to produce imidazole derivatives efficiently .
Análisis De Reacciones Químicas
Types of Reactions
1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole undergoes various chemical reactions, including:
Oxidation: Catalytic oxidation using agents like HBr and DMSO can convert ketones to imidazoles.
Reduction: Reduction reactions can be employed to modify specific functional groups within the compound.
Substitution: Substitution reactions, particularly involving halogenated derivatives, are common in the synthesis of imidazole compounds.
Common Reagents and Conditions
Oxidation: HBr, DMSO
Reduction: Hydrogenation catalysts
Substitution: Halogenated precursors, base catalysts
Major Products Formed
The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,5-a]pyrimidine: Known for its use as a GABA receptor agonist and kinase inhibitor.
Imidazo[4,5-b]pyridine: Evaluated for its antibacterial and antiviral properties.
Uniqueness
1,7,8-Trimethyl-1,6-dihydroimidazo[4,5-e]indole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its trimethyl groups enhance its stability and reactivity, making it a valuable compound for various applications .
Propiedades
Número CAS |
76920-73-5 |
|---|---|
Fórmula molecular |
C12H13N3 |
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
1,7,8-trimethyl-6H-pyrrolo[3,2-e]benzimidazole |
InChI |
InChI=1S/C12H13N3/c1-7-8(2)14-9-4-5-10-12(11(7)9)15(3)6-13-10/h4-6,14H,1-3H3 |
Clave InChI |
CBALBFNRBVNFRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(NC2=C1C3=C(C=C2)N=CN3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





